FRAX1036
Overview
Description
FRAX1036 is a potent and selective inhibitor of group I p21-activated kinases, specifically targeting p21-activated kinase 1, p21-activated kinase 2, and p21-activated kinase 4. These kinases are involved in various cellular processes, including cytoskeletal reorganization, cell motility, and survival. This compound has shown promise in preclinical studies for its potential therapeutic applications in cancer treatment, particularly in tumors with amplified p21-activated kinase 1.
Mechanism of Action
Mode of Action
FRAX1036 inhibits PAKs by binding to them, which prevents these kinases from phosphorylating their substrates . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of PAKs by this compound affects several biochemical pathways. For instance, it alters signaling to cytoskeletal-associated proteins . It also affects the MEK/ERK, PI3K/Akt, and Wnt/b-catenin signaling pathways, which are involved in cell proliferation, survival, and migration .
Pharmacokinetics
The compound’s effectiveness in in vitro and in vivo studies suggests that it has sufficient bioavailability .
Result of Action
The inhibition of PAKs by this compound leads to several cellular effects. For instance, it can increase tumor cell apoptosis and sensitivity to microtubule-targeted agents . In combination with docetaxel, this compound alters stathmin phosphorylation, induces the apoptotic marker cleaved PARP, and increases the kinetics of apoptosis in certain cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s efficacy may be affected by the presence of other drugs, as seen in its synergistic effect with docetaxel . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FRAX1036 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the condensation of specific aromatic and heterocyclic compounds under controlled conditions.
Functional group modifications: Introduction of functional groups such as chlorine and nitrogen-containing moieties through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the synthesis in large reactors with precise control over temperature, pressure, and reaction time.
Continuous flow processes: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
FRAX1036 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Including sodium borohydride and lithium aluminum hydride.
Solvents: Common solvents used include dimethyl sulfoxide and acetonitrile.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
IPA-3: Another p21-activated kinase inhibitor with a different mechanism of action.
PF-3758309: A broad-spectrum kinase inhibitor that also targets p21-activated kinases.
G-5555: A selective inhibitor of p21-activated kinase 4.
Uniqueness of FRAX1036
This compound is unique due to its high selectivity for p21-activated kinase 1, p21-activated kinase 2, and p21-activated kinase 4, making it a valuable tool for studying these kinases’ specific roles in cellular processes and their potential as therapeutic targets .
Biological Activity
FRAX1036 is a potent inhibitor of p21-activated kinases (PAKs), specifically targeting PAK1 and PAK2. Its biological activity has been extensively studied in various cancer models, particularly in relation to its effects on tumor growth and cell signaling pathways. This article delves into the compound's mechanisms of action, efficacy in preclinical studies, and its potential therapeutic applications.
This compound functions primarily by inhibiting the phosphorylation of PAK1 and PAK2, which are crucial for several oncogenic signaling pathways. By blocking these kinases, this compound disrupts downstream signaling cascades that promote cell proliferation and survival. Notably, PAK1 is involved in activating the RAF/MEK/ERK pathway, which is essential for cell growth and differentiation, as well as the AKT signaling pathway, which influences metabolism and apoptosis .
Key Signaling Pathways Affected by this compound
- RAF/MEK/ERK Pathway : Inhibition of PAK1 leads to decreased phosphorylation of MEK1 and ERK1/2, resulting in reduced cell proliferation.
- AKT Pathway : this compound treatment diminishes AKT signaling by preventing ILK activation.
- WNT/b-catenin Signaling : The compound also impacts WNT signaling by inhibiting Snail1/2 phosphorylation .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively reduces cell viability across various cancer cell lines. For instance:
- Schwannoma Cells : In Merlin-deficient Schwann cells (MS02), this compound exhibited an IC50 of 162 nM, significantly reducing proliferation over 72 hours. In HEI-193 cells derived from human NF2 patients, the IC50 was found to be 1.6 µM .
- Ovarian Cancer Cells : In OVCAR-3 ovarian cancer cells, this compound treatment resulted in decreased levels of phosphorylated PAK1 and downstream effectors such as c-Raf and ERK, leading to enhanced antiproliferative effects when combined with other agents like Rottlerin .
In Vivo Studies
The efficacy of this compound has also been evaluated in animal models:
- Mouse Models : In genetically engineered mice (Nf2-cKO), treatment with this compound at a dose of 30 mg/kg did not result in significant differences in tumor size or progression compared to control groups after 12 weeks. This indicated a lack of durable inhibition of PAK1/2 in vivo despite initial reductions in phosphorylation levels .
- Combination Therapy : When used in combination with Rottlerin, a synergistic effect was observed, leading to significantly reduced tumor volumes compared to either treatment alone. This combination therapy demonstrated improved outcomes in xenograft models .
Case Studies
Several case studies highlight the potential of this compound in treating specific cancer types:
- Breast Cancer : In a study involving breast cancer specimens, this compound was shown to prevent cell-cycle progression and induce apoptosis in various breast cancer cell lines, reinforcing its role as an effective therapeutic agent .
- Malignant Peripheral Nerve Sheath Tumors (MPNST) : The selective inhibition of PAK isoforms by this compound was associated with moderate effects on MPNST cell viability, suggesting its potential application in this aggressive cancer type .
Summary of Findings
Study Type | Cell Line / Model | IC50 (nM) | Treatment Duration | Key Findings |
---|---|---|---|---|
In Vitro | MS02 Schwann Cells | 162 | 72 hours | Significant reduction in proliferation |
In Vitro | HEI-193 Cells | 1600 | 72 hours | Reduced PAK1 phosphorylation |
In Vivo | Nf2-cKO Mice | N/A | 12 weeks | No significant tumor size reduction |
Combination Therapy | OVCAR-3 Cells | N/A | 24 hours | Enhanced antiproliferative effects with Rottlerin |
Properties
IUPAC Name |
6-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[2-(1-methylpiperidin-4-yl)ethylamino]pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClN7O/c1-4-36-26-21(16-32-28(34-26)31-10-7-19-8-11-35(3)12-9-19)13-23(27(36)37)22-6-5-20(14-24(22)29)25-17-30-15-18(2)33-25/h5-6,13-17,19H,4,7-12H2,1-3H3,(H,31,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCBSFIKWACFBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=NC(=CN=C4)C)Cl)NCCC5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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